tert-butyl (2S)-2-benzamidobutanoate
Description
tert-Butyl (2S)-2-benzamidobutanoate is a chiral ester-amide compound widely utilized as a precursor in synthesizing positron emission tomography (PET) radiotracers, such as [18F]FPGLN . Its structure features a tert-butyl ester group at the carboxyl terminus and a benzamido substituent on the α-carbon of the butanoate backbone, with an (S)-configured stereocenter critical for biological activity.
Synthesis and Characterization:
The compound is synthesized from L-glutamine via sequential esterification, amidation, and protection/deprotection steps. Key reactions include:
- Esterification: Introduction of the tert-butyl group using tert-butanol under acidic conditions.
- Amidation: Coupling with benzoyl chloride to form the benzamido moiety.
- Purification: Chromatographic techniques ensure high enantiomeric purity (>99% ee).
Structural confirmation relies on NMR (1H, 13C) and mass spectrometry (MS), with characteristic signals for the tert-butyl group (δ ~1.4 ppm in 1H NMR) and benzamido aromatic protons (δ ~7.5–8.0 ppm) .
Applications:
As a PET radiotracer intermediate, its tert-butyl ester enhances stability during fluorination ([18F] incorporation), while the benzamido group ensures target-specific binding in imaging studies .
Properties
CAS No. |
888013-32-9 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-benzamidobutanoate |
InChI |
InChI=1S/C15H21NO3/c1-5-12(14(18)19-15(2,3)4)16-13(17)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
KOJSXEASEWWTDV-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-benzamidobutanoate typically involves the esterification of (2S)-2-benzamidobutanoic acid with tert-butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-benzamidobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (2S)-2-benzamidobutanoic acid and tert-butanol.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-benzamidobutanoic acid and tert-butanol.
Oxidation: Hydroxylated or carbonylated derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Tert-butyl (2S)-2-benzamidobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-benzamidobutanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active (2S)-2-benzamidobutanoic acid. This acid can then interact with proteins or enzymes, modulating their activity. The benzamide group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates tert-butyl (2S)-2-benzamidobutanoate against analogs with variations in ester groups, amide substituents, and stereochemistry. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Similar Compounds
Key Comparisons:
Ester Group Impact
- tert-Butyl vs. Methyl Esters : The tert-butyl group confers superior stability against hydrolysis (half-life >24 hours in pH 7.4 buffer) compared to methyl esters (half-life ~8 hours) due to steric hindrance . However, methyl esters exhibit better aqueous solubility (LogP 1.3 vs. 2.1), influencing biodistribution in vivo.
- tert-Butyl vs. Benzyl Esters: Benzyl esters are prone to hydrogenolysis, limiting their utility in multi-step syntheses. tert-Butyl esters are preferred for acid-labile protection strategies .
Amide Substituent Effects
- Benzamido vs. 2-Bromopropanamido: The benzamido group in this compound ensures π-π interactions with target proteins, enhancing binding affinity. In contrast, Crivello’s bromopropanamido analog introduces a reactive bromine atom for alternative radiolabeling (e.g., 76Br), though with lower [18F] incorporation efficiency (70–75% vs. 85–90%) .
Stereochemical Considerations
- (S)- vs. (R)-Configuration: The (2S) configuration in this compound aligns with L-amino acid stereochemistry, ensuring compatibility with biological systems. Stefania’s (2R)-benzamidobutanoate analog shows reduced target binding (>50% lower uptake in PET imaging), highlighting the necessity of chiral purity .
Radiolabeling Performance
- This compound achieves 85–90% radiochemical yield (RCY) in [18F]FPGLN synthesis, outperforming bromopropanamido (70–75% RCY) and benzyl ester (40–45% RCY) analogs. This efficiency stems from optimal leaving-group properties and tert-butyl-mediated stabilization of intermediates during fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
